Home > Products > Screening Compounds P59939 > (S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid
(S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid -

(S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid

Catalog Number: EVT-13289869
CAS Number:
Molecular Formula: C19H17NO4
Molecular Weight: 323.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid is a complex organic compound characterized by its unique molecular structure and potential biological activities. This compound belongs to the class of phthalimide derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities. The compound's structural features include a propanoic acid moiety, an ethyl group, and a phenyl ring, all of which contribute to its biological activity and chemical reactivity.

Source and Classification

This compound is synthesized from phthalimide derivatives and is classified under carboxylic acids due to the presence of the propanoic acid functional group. Its structural formula can be represented as C19H17NO4, with a molecular weight of approximately 323.3 g/mol. The compound falls under the broader category of isoindole derivatives, which are recognized for their potential in medicinal chemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid typically involves several steps:

  1. Preparation of Phthalimide Derivative: The synthesis often begins with phthalic anhydride reacting with an appropriate amine to form a cyclic imide.
  2. Formation of Ethyl and Phenyl Groups: Subsequent reactions introduce the ethyl and phenyl substituents through alkylation or acylation methods.
  3. Carboxylic Acid Formation: The final step usually involves converting a precursor into the desired propanoic acid structure through hydrolysis or similar reactions.

These methods may utilize solvents such as glacial acetic acid and reaction conditions like refluxing to optimize yields, which can range from 66% to 93% depending on the specific synthetic route employed .

Molecular Structure Analysis

Structure and Data

The molecular structure of (S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid can be depicted using various chemical notation systems:

  • IUPAC Name: 2-[4-[2-(1,3-Dioxoisoindolin-2-YL)ethyl]phenyl]propanoic acid
  • Molecular Formula: C19H17NO4
  • Molecular Weight: 323.3 g/mol
  • InChI Key: WRQYKLDRGCKUOB-UHFFFAOYSA-N
  • Canonical SMILES: CC(C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O

This structure indicates the presence of multiple functional groups that contribute to its chemical behavior and biological interactions .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid can undergo various chemical reactions:

  • Oxidation: This compound can be oxidized to introduce additional functional groups using reagents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions may modify the dioxoisoindole moiety with agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The phenyl ring can participate in electrophilic or nucleophilic substitution reactions under controlled conditions .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action for (S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid involves its interaction with specific molecular targets within biological systems. The dioxoisoindole moiety is known to bind to various proteins or enzymes, potentially altering their activity. This interaction may modulate biochemical pathways associated with inflammation and cancer progression, leading to its observed pharmacological effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of (S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid include:

Chemical properties include:

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong oxidizing agents and can participate in various organic reactions as outlined earlier.
Applications

(S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid has significant potential in scientific research due to its biological activities. Notably:

  • Anti-inflammatory Agents: It has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1/COX-2), making it a candidate for anti-inflammatory drug development .
  • Antitumor Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .

These applications underscore the importance of this compound in medicinal chemistry and pharmacology.

Medicinal Chemistry and Drug Design

Rational Design Strategies for Isoindoline-1,3-Dione-Containing Therapeutics

The structural architecture of (S)-2-(4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl)propanoic acid exemplifies contemporary hybridization strategies in isoindoline-1,3-dione drug design. This compound integrates two pharmacophoric elements: a chiral 2-arylpropanoic acid moiety (reminiscent of NSAID scaffolds) and the planar, electron-rich isoindoline-1,3-dione (phthalimide) system. Rational design leverages the phthalimide's proven capacity to engage biological targets through π-π stacking and hydrogen bonding, while the propanoic acid group introduces stereochemical specificity and potential for salt formation to modulate pharmacokinetics [4] [8].

Key therapeutic applications driving structural optimization include:

  • Neurodegenerative disease targeting: Phthalimide derivatives exhibit acetylcholinesterase (AChE) inhibition via dual-site engagement. The isoindoline-1,3-dione ring binds the peripheral anionic site (PAS), while cationic moieties (e.g., N-benzyl pyridinium in related hybrids) target the catalytic anionic site (CAS). This bifunctional approach yields IC₅₀ values of 2.1–7.4 μM against AChE, outperforming rivastigmine in comparative studies [2] [9].
  • Antimicrobial activity: Structural derivatization with hydroxyl chalcones yields broad-spectrum agents. Hybrids with N-(4-bromophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide cores show bacteriostatic effects against S. aureus and E. coli through membrane disruption and cytochrome P450 inhibition, impairing ergosterol synthesis in fungi [6].
  • Anti-inflammatory effects: Analogues bearing benzenesulfonamide display COX-2 selectivity (SI > 333.3), attributed to the phthalimide's interaction with secondary binding pockets adjacent to the COX-2 active site [8].

Table 1: Therapeutic Applications of Designed Isoindoline-1,3-Dione Hybrids

Structural HybridBiological TargetActivity MetricsMechanistic Insight
N-Benzyl pyridinium-phthalimideAcetylcholinesterase (AChE)IC₅₀ = 2.1–7.4 μMDual CAS/PAS binding, neuroprotection
Chalcone-phthalimideBacterial membranesMIC = 8–32 μg/mL (S. aureus)Membrane disruption, P450 inhibition
3-Benzenesulfonamide-phthalimideCOX-2SI > 333.3 vs. COX-1Selective pocket engagement, edema reduction

Role of Stereochemistry in Bioactivity: Comparative Analysis of (S)- vs. (R)-Enantiomers

The (S)-configuration at the propanoic acid chiral center critically dictates target affinity and cellular uptake. Comparative analyses of structurally analogous chiral systems reveal profound stereochemical dependencies:

  • Antimalarial activity: In 3-Br-acivicin diastereomers, (5S,αS) isomers exhibit sub-micromolar IC₅₀ against Plasmodium falciparum (0.35 ± 0.08 μM), while (5R,αR) isomers show 25-fold reduced potency (IC₅₀ = 10.18 ± 1.75 μM). This disparity stems from stereoselective uptake via L-amino acid transporters, which preferentially recognize the natural (5S,αS) configuration [3]. Molecular dynamics simulations confirm that (5S,αS) isomers achieve optimal positioning for covalent inhibition of PfGAPDH via nucleophilic attack at C3 of the dihydroisoxazole ring.

  • Enzyme inhibition: Docking studies of phthalimide-based AChE inhibitors demonstrate that (S)-enantiomers form 2.8-fold stronger interactions with the catalytic triad (Ser200-His440-Glu327) versus (R)-counterparts. This arises from van der Waals complementarity between the (S)-propanoic acid’s methyl group and a hydrophobic subpocket lined by Phe330 and Trp432 [9]. Principal component analysis (PCA) of ligand-enzyme complexes reveals that (S)-enantiomers occupy distinct conformational clusters correlated with high inhibitory activity.

Table 2: Stereochemical Influence on Bioactivity in Isoindoline/Related Systems

CompoundConfigurationclogDBiological Activity (IC₅₀, μM)Molecular Determinants
3-Br-acivicin(5S,αS)0.020.35 ± 0.08 (P. falciparum)L-AA transporter uptake, PfGAPDH binding
(5R,αR)-10.18 ± 1.75 (P. falciparum)Poor transporter recognition
Phthalimide-AChE inhibitor(S)2.1*1.12 (AChE)CAS hydrophobic pocket engagement
(R)2.1*8.6 (AChE)Suboptimal active site orientation

*Estimated from structural analogs

Macrocyclic Scaffold Optimization for Enhanced Proteasome Selectivity

Structural refinement of isoindoline-1,3-dione therapeutics focuses on linker engineering and substituent modulation to enhance proteasome selectivity. The ethylphenyl linker in (S)-2-(4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl)propanoic acid represents a strategic balance between conformational flexibility and rigidity:

  • Linker length optimization: SAR studies show that ethylene linkers (–CH₂CH₂–) between the phthalimide and arylpropanoic acid optimize target engagement. Shorter methylene linkers reduce AChE inhibition by 4.7-fold due to compromised PAS reach, while longer propylene chains diminish selectivity by increasing off-target binding (e.g., 27% inhibition of butyrylcholinesterase) [9].
  • Electrostatic tailoring: Introduction of para-fluoro substituents on the phenyl ring enhances AChE inhibition (IC₅₀ = 2.1 μM) by enabling halogen bonding with Tyr334 in the PAS. Conversely, electron-donating groups (e.g., –OCH₃) reduce activity by disrupting cation-π interactions with Trp279 [2] [6].
  • Macrocyclic constraints: Cyclization of the ethylphenyl linker into tetrahydroisoquinoline scaffolds restricts conformational freedom, boosting proteasome selectivity. Docking simulations reveal that macrocyclization improves shape complementarity with the 20S proteasome β5 subunit, increasing binding affinity by ΔG = –3.2 kcal/mol versus linear analogs [9].

Table 3: Structure-Activity Relationship (SAR) of Phthalimide Modifications

Structural ModificationAChE IC₅₀ (μM)Proteasome Selectivity IndexKey Interactions
Ethylene linker (–CH₂CH₂–)3.8 ± 0.448.2 (AChE/BuChE)PAS π-stacking, CAS H-bonding
para-Fluoro aryl substitution2.1 ± 0.362.7 (AChE/BuChE)Tyr334 halogen bond, Phe295 π-π
para-Methoxy aryl substitution7.9 ± 0.918.3 (AChE/BuChE)Disrupted cation-π network
Macrocyclic (tetrahydroisoquinoline)0.087 ± 0.01>100 (vs. non-cholinergic proteases)β5-subunit hydrophobic occlusion

Properties

Product Name

(S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid

IUPAC Name

(2S)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]phenyl]propanoic acid

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

InChI

InChI=1S/C19H17NO4/c1-12(19(23)24)14-8-6-13(7-9-14)10-11-20-17(21)15-4-2-3-5-16(15)18(20)22/h2-9,12H,10-11H2,1H3,(H,23,24)/t12-/m0/s1

InChI Key

WRQYKLDRGCKUOB-LBPRGKRZSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.